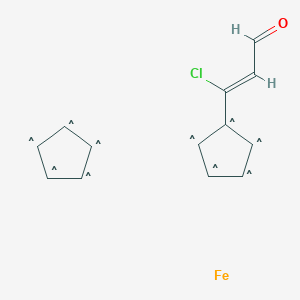
CID 16217455
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “CID 16217455” is known as (1-Chloro-2-formylvinyl)ferrocene. This compound is characterized by its unique structure, which includes a ferrocene moiety substituted with a chloro and formyl group. It is a dark red to purple powder or crystals and has a molecular formula of C13H11ClFeO .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Chloro-2-formylvinyl)ferrocene typically involves the reaction of ferrocene with chlorinating agents and formylating agents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product. The specific reagents and conditions can vary, but common methods include the use of thionyl chloride for chlorination and formylation using formylating agents such as formic acid or its derivatives .
Industrial Production Methods: Industrial production of (1-Chloro-2-formylvinyl)ferrocene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
化学反应分析
Types of Reactions: (1-Chloro-2-formylvinyl)ferrocene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of iron.
Reduction: Reduction reactions can convert the formyl group to other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of iron(III) derivatives, while reduction can yield alcohols or other reduced forms of the compound .
科学研究应用
(1-Chloro-2-formylvinyl)ferrocene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other ferrocene derivatives.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of cancer treatment.
Industry: It is used in the development of advanced materials, including catalysts and sensors .
作用机制
The mechanism of action of (1-Chloro-2-formylvinyl)ferrocene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role in catalysis or its potential therapeutic effects .
相似化合物的比较
- (1-Chloro-3-oxo-1-propenyl)ferrocene
- 3-Ferrocenyl-3-chloropropenal
- (1-Chloro-2-formylvinyl)cyclopentadienyl]cyclopentadienyliron
Comparison: Compared to similar compounds, (1-Chloro-2-formylvinyl)ferrocene is unique due to its specific substitution pattern and the presence of both chloro and formyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
属性
分子式 |
C13H11ClFeO |
|---|---|
分子量 |
274.52 g/mol |
InChI |
InChI=1S/C8H6ClO.C5H5.Fe/c9-8(5-6-10)7-3-1-2-4-7;1-2-4-5-3-1;/h1-6H;1-5H; |
InChI 键 |
RQRKVVWRCJBKBO-UHFFFAOYSA-N |
手性 SMILES |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][C]([CH]1)/C(=C/C=O)/Cl.[Fe] |
规范 SMILES |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][C]([CH]1)C(=CC=O)Cl.[Fe] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4-benzhydryl-1-piperazinyl)-N,N-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11986881.png)
![3-[({2,2,2-Trichloro-1-[(phenylacetyl)amino]ethyl}carbamothioyl)amino]benzoic acid](/img/structure/B11986884.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11986888.png)
![7,9-Dichloro-5-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11986895.png)
![2-methyl-3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]phenylalaninate](/img/structure/B11986902.png)
![ethyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11986912.png)
![3-amino-1-(2,4-dichlorophenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B11986915.png)
![3-Imino-3H-benzo[f]chromene-2-carbonitrile](/img/structure/B11986920.png)
![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate](/img/structure/B11986932.png)

![7,9-Dichloro-5-methyl-5-(4-nitrophenyl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11986944.png)
![N-[(Z)-1-{[(1,1-Dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-(3-phenoxyphenyl)ethenyl]benzamide](/img/structure/B11986948.png)
![N'-{(E)-[5-(2,4-dichlorophenyl)-2-furyl]methylidene}-3-nitrobenzohydrazide](/img/structure/B11986956.png)
![9-Chloro-2-(naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11986971.png)
